2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide
CAS No.: 1021213-75-1
Cat. No.: VC11990505
Molecular Formula: C24H27N3O4S2
Molecular Weight: 485.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021213-75-1 |
|---|---|
| Molecular Formula | C24H27N3O4S2 |
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | 2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H27N3O4S2/c1-3-5-7-18-10-12-20(13-11-18)33(30,31)21-15-25-24(27-23(21)29)32-16-22(28)26-19-9-6-8-17(4-2)14-19/h6,8-15H,3-5,7,16H2,1-2H3,(H,26,28)(H,25,27,29) |
| Standard InChI Key | YPGOKYIOXSNQHK-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)CC |
| Canonical SMILES | CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)CC |
Introduction
Synthesis and Purification
The synthesis of compounds with similar structures typically involves multiple steps, including reactions that incorporate sulfonyl and pyrimidine functionalities. Techniques such as chromatography are often used for purification to ensure high purity of the final product.
Biological Activity and Potential Applications
Compounds with pyrimidine and sulfonyl groups are of interest in medicinal chemistry due to their potential biological activities. These include antimicrobial, anticancer, and enzyme inhibitory effects. The specific biological activity of 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide would require further investigation through in vitro and in vivo studies.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide | Pyrimidine ring, sulfonamide | Antimicrobial, anticancer |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Thiadiazole, pyrazole | Anti-inflammatory |
Research Findings and Future Directions
While specific research findings on 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide are not available, compounds with similar structures have shown promising biological activities. Further studies are needed to elucidate the mechanism of action and therapeutic potential of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume